molecular formula C20H20N4OS B2938768 2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034425-10-8

2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2938768
CAS No.: 2034425-10-8
M. Wt: 364.47
InChI Key: KPCBMCFIHVVIKS-UHFFFAOYSA-N
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Description

This compound features a benzylsulfanyl group attached to an ethanone moiety, which is linked to an azetidine ring substituted with a 4-phenyl-1,2,3-triazole. The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while the azetidine and benzylsulfanyl groups contribute to its stereoelectronic profile.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(15-26-14-16-7-3-1-4-8-16)23-11-18(12-23)24-13-19(21-22-24)17-9-5-2-6-10-17/h1-10,13,18H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCBMCFIHVVIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a derivative of triazole and azetidine, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H18N4S(Molecular Weight 318.42 g mol)\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}\quad (\text{Molecular Weight }318.42\text{ g mol})

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the benzylsulfanyl group in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

A study conducted by demonstrated that similar triazole derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds ranged from 10 to 50 µg/mL.

Anticancer Properties

Triazole derivatives are also noted for their anticancer activity. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

In vitro studies revealed that this compound exhibited significant cytotoxicity with IC50 values around 20 µM against HeLa cells and 15 µM against MCF-7 cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as indicated by flow cytometry analyses .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed using a lipopolysaccharide (LPS)-induced model in vitro. Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the benzylsulfanyl group allows it to integrate into microbial membranes, disrupting their integrity.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study on triazole derivatives indicated a strong correlation between structural modifications and enhanced biological activity. Compounds with bulky substituents showed improved potency against cancer cell lines .
  • Another investigation focused on the anti-inflammatory properties of triazole derivatives demonstrated that modifications at the nitrogen positions significantly affected cytokine production .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 4-phenyl-1,2,3-triazole moiety exhibits stability under standard conditions but can participate in selective reactions:

  • Electrophilic Substitution : The triazole’s aromatic system allows electrophilic substitution at the 4-position, though steric hindrance from the phenyl group may limit reactivity .

  • Coordination Chemistry : Triazoles can act as ligands for transition metals (e.g., Cu, Ru), enabling catalytic applications .

Example Reaction :

Reaction TypeConditionsProductYieldSource
Click ChemistryCuCl₂, EY, green LED (530 nm), H₂OFunctionalized triazole derivatives70–100%

Azetidine Ring Reactivity

The strained four-membered azetidine ring is prone to nucleophilic ring-opening:

  • Acid-Catalyzed Hydrolysis : Protonation of the azetidine nitrogen facilitates nucleophilic attack by water or alcohols, yielding open-chain amines.

  • Nucleophilic Substitution : Reacts with amines or thiols under mild conditions to form substituted amines or sulfides.

Key Data :

  • Ring-opening reactions often require polar aprotic solvents (e.g., DMSO) and bases like K₂CO₃.

  • Microwave-assisted synthesis improves reaction efficiency (e.g., 83.6% yield for related azetidine derivatives).

Benzylsulfanyl Group Reactions

The benzylsulfanyl (-S-CH₂-C₆H₅) group undergoes characteristic thioether reactions:

  • Oxidation : H₂O₂ or peracids convert the thioether to sulfoxide (R-SO-R') or sulfone (R-SO₂-R').

  • Alkylation/Deprotonation : Strong bases (e.g., LDA) deprotonate the α-carbon, enabling alkylation or elimination .

Stability Note :

  • The sulfur atom’s electron-rich nature makes this group susceptible to oxidation; reactions often require inert atmospheres.

Ketone Functional Group Reactivity

The ethanone group participates in classical carbonyl chemistry:

  • Nucleophilic Addition : Grignard reagents or hydrides (NaBH₄) reduce the ketone to a secondary alcohol .

  • Condensation Reactions : Forms Schiff bases with primary amines under dehydrating conditions .

Conjugation Effects :

  • The ketone’s conjugation with the azetidine ring may stabilize transition states in 1,4-addition reactions .

Stability and Reaction Monitoring

  • Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 100°C.

  • Analytical Tools :

    • ¹H NMR : Characterizes regioselectivity in triazole substitutions (e.g., δ 7.72 ppm for triazole protons) .

    • MS/IR : Confirms molecular weight and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to triazole-containing ethanone derivatives with variations in substituents and core heterocycles. Key examples include:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key References
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl, difluorophenyl, phenylthio ~550 (estimated)
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one (3h) Phenyl, triazole 279.3
2-{[5-(1H-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone Benzotriazole, chlorophenyl 463.9
1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one (7o) Bromophenyl, triazole 357.2

Key Observations :

  • Electron-Withdrawing vs.
  • Azetidine vs. Pyrrolidine/Piperidine : The azetidine ring in the target compound imposes greater ring strain compared to pyrrolidine or piperidine derivatives (e.g., ), which may influence conformational flexibility and binding affinity .
  • Triazole Positioning : Unlike 1,2,4-triazoles in , the target compound’s 1,2,3-triazole may alter π-π stacking interactions in biological targets .
Physicochemical Properties
  • NMR Shifts :
    • The target compound’s benzylsulfanyl group would produce distinct ¹H NMR signals (~δ 3.5–4.0 ppm for SCH₂) compared to sulfonyl derivatives (δ 7.5–8.5 ppm for SO₂Ph) .
    • The 4-phenyltriazole proton typically resonates at δ 7.8–8.0 ppm, consistent with analogues like 7o .
  • Solubility : The benzylsulfanyl group may improve lipid solubility compared to polar sulfonyl or halogenated derivatives (e.g., 7o’s bromophenyl group) .
Crystallographic and Computational Analysis
  • Software like SHELXL and WinGX are critical for resolving the azetidine ring’s conformation and triazole orientation, as demonstrated in structurally related compounds .

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